4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
Overview
Description
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- is an organic compound with the molecular formula C9H12N2O. It belongs to the class of heterocyclic compounds known as pyridopyrimidines. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a tetrahydro modification and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method involves the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation is also employed to reduce any intermediate compounds, ensuring the final product is obtained in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydropyrido[1,2-a]pyrimidin-4-ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydropyrido[1,2-a]pyrimidin-4-ones, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: It shows promise as a lead compound in the development of new pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the tetrahydro and methyl modifications.
6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without the 2-methyl group.
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but without the tetrahydro modification.
Uniqueness
The uniqueness of 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- lies in its combined structural features, which confer specific chemical reactivity and biological activity. The tetrahydro modification enhances its stability, while the methyl group at the 2-position influences its electronic properties and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUTDNAIJJMSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCCCC2=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336099 | |
Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58156-40-4 | |
Record name | 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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